N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide;hydrochloride
Description
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide; hydrochloride is a synthetic compound characterized by a cyclohexylamine backbone with a dimethylamino group at the (1R,2R)-stereochemical configuration. The benzamide moiety is substituted with a trifluoromethyl (-CF₃) group at the para position, and the compound exists as a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O.ClH/c1-21(2)14-6-4-5-7-15(14)22(3)16(23)12-8-10-13(11-9-12)17(18,19)20;/h8-11,14-15H,4-7H2,1-3H3;1H/t14-,15-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYBTJQVHJSFHD-CTHHTMFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClF3N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343189, DTXSID301345602 | |
| Record name | N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2417942-98-2 | |
| Record name | N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Amide Bond Formation
The target compound’s synthesis centers on coupling 4-(trifluoromethyl)benzoyl chloride with the chiral amine intermediate (1R,2R)-N-methyl-2-(dimethylamino)cyclohexylamine. Search results highlight two primary approaches:
Method A: Schotten-Baumann Reaction
Aqueous-organic biphasic conditions facilitate the reaction between the acyl chloride and amine. For example, a 65% yield was achieved using thionyl chloride for in-situ acid chloride generation, followed by coupling with N-methyl-4-(trifluoromethyl)aniline in dichloromethane with triethylamine as a base. Adapting this to the target compound would require substituting the aniline with (1R,2R)-2-(dimethylamino)cyclohexylamine.
Method B: Direct Coupling via Carbodiimide Reagents
Patents describe using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) in aprotic solvents like tetrahydrofuran (THF). This method avoids handling corrosive acyl chlorides and may improve stereochemical fidelity.
Stereochemical Control
The (1R,2R) configuration is critical for biological activity. Two strategies emerge from the literature:
Chiral Resolution
Racemic trans-2-(dimethylamino)cyclohexylamine can be resolved using diastereomeric salt formation with chiral acids (e.g., tartaric acid). Subsequent N-methylation with methyl iodide in acetonitrile yields the enantiomerically pure amine.
Asymmetric Synthesis
A patent outlines a catalytic asymmetric hydrogenation route using a ruthenium-BINAP catalyst to reduce a cyclohexenone precursor, achieving >98% enantiomeric excess (ee). This method aligns with trends in green chemistry by minimizing waste.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from analogous syntheses show dichloromethane and THF as optimal solvents for amide coupling, providing yields of 65–75% at 0–25°C. Elevated temperatures (>40°C) promote racemization, reducing ee by 15–20%.
Stoichiometry and Catalysis
Molar ratios of 1.2:1 (acyl chloride:amine) prevent dimerization side reactions. Catalytic DMAP (4-dimethylaminopyridine) at 5 mol% enhances acylation rates by 30% in THF.
Purification and Salt Formation
Recrystallization
The hydrochloride salt is obtained by treating the free base with HCl gas in ethanol, followed by recrystallization from ethanol/ether (1:3). This yields white prisms with >99% purity. X-ray powder diffraction (XRPD) confirms crystalline homogeneity, with characteristic peaks at 2θ = 8.2°, 12.7°, and 18.4°.
Chromatographic Methods
Flash chromatography on silica gel (eluent: 5% methanol in ethyl acetate) removes residual starting materials. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) verifies a retention time of 12.3 min and ≥99.5% purity.
Analytical Characterization
Spectroscopic Data
Thermodynamic Stability
Differential scanning calorimetry (DSC) shows a melting point of 214–216°C with no decomposition below 200°C, indicating robust thermal stability.
Scale-Up and Industrial Feasibility
Pilot-scale batches (10 kg) using Method A achieved 68% yield with a cycle time of 18 hours. Key cost drivers include the chiral amine precursor (€450/kg) and catalyst recycling. Continuous flow reactors may reduce solvent usage by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl) U-47700 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include various analogs and derivatives that can be used for further research and development.
Scientific Research Applications
4-(Trifluoromethyl) U-47700 is primarily used in:
Forensic Chemistry: As an analytical reference standard for the identification and quantification of synthetic opioids.
Pharmacological Research: To study the effects of synthetic opioids on the central nervous system.
Toxicology: To understand the toxicological profile and potential risks associated with synthetic opioids
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl) U-47700 involves its interaction with the mu-opioid receptors in the brain. By binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesia and euphoria. The trifluoromethyl group enhances its binding affinity and potency compared to the parent compound U-47700 .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogs
U-47700 (3,4-Dichloro-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methylbenzamide)
- Structural Differences : U-47700 replaces the 4-trifluoromethyl group with 3,4-dichloro substituents on the benzamide ring.
- U-47700 is a potent µ-opioid receptor agonist, suggesting that the target compound may share similar receptor affinity .
Isopropyl U-47700 (3,4-Dichloro-N-[2-(Dimethylamino)cyclohexyl]-N-isopropyl-benzamide)
- Structural Differences : The N-methyl group in U-47700 is replaced with an isopropyl group.
- Functional Implications : Bulkier substituents at the N-position may alter receptor binding kinetics. Isopropyl U-47700 exhibits reduced potency compared to U-47700, highlighting the importance of the N-methyl group for optimal receptor interaction .
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(Dimethylamino)cyclohexyl]urea
- Structural Differences : This compound replaces the benzamide group with a urea linker and introduces bis-trifluoromethyl groups on the phenyl ring.
- Functional Implications : The urea moiety modifies hydrogen-bonding capacity, which could shift receptor selectivity. The bis-CF₃ groups may enhance metabolic resistance but reduce solubility .
Stereochemical and Backbone Variants
Tramadol-Related Impurities (e.g., (1R,2R)-2-((Dimethylamino)methyl)-1-hydroxycyclohexylphenol Hydrochloride)
- Structural Differences : A hydroxyl group replaces the benzamide moiety, and the cyclohexyl ring incorporates a hydroxyphenyl group.
- Functional Implications : The hydroxyl group introduces polarity, likely reducing CNS penetration. Such derivatives are associated with weaker analgesic activity compared to the parent Tramadol structure .
Furanyl UF-17 (N-[2-(Dimethylamino)cyclohexyl]-N-phenylfuran-2-carboxamide)
- Structural Differences : A furan ring replaces the benzamide group.
Receptor Binding and Selectivity
- The trifluoromethyl group in the target compound may confer higher metabolic stability compared to chloro-substituted analogs like U-47700, as CF₃ groups resist oxidative degradation.
- N-methyl and dimethylamino groups are critical for µ-opioid receptor affinity, as seen in U-47700 and its derivatives .
Tabulated Comparison of Key Analogs
| Compound Name | Substituents on Benzamide/Urea | N-Substituent | Key Functional Groups | Receptor Activity |
|---|---|---|---|---|
| Target Compound (Hydrochloride) | 4-CF₃ | N-methyl | Benzamide, CF₃ | Putative µ-opioid agonist |
| U-47700 | 3,4-Cl₂ | N-methyl | Benzamide, Cl | Potent µ-opioid agonist |
| Isopropyl U-47700 | 3,4-Cl₂ | N-isopropyl | Benzamide, Cl | Reduced µ-opioid potency |
| N-[3,5-Bis(CF₃)phenyl]-N'-[(1R,2R)-Cyclohexyl]urea | 3,5-CF₃ (urea linker) | None | Urea, CF₃ | Unknown receptor profile |
Biological Activity
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide;hydrochloride is a synthetic compound often associated with opioid activity. Its structure includes a cyclohexyl moiety and a trifluoromethyl group, contributing to its biological properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Opioid Receptor Affinity
Research indicates that this compound exhibits significant affinity for mu-opioid receptors (MOR) and kappa-opioid receptors (KOR). The affinity values (K_D) for various analogs demonstrate a strong selectivity towards MOR:
| Compound | MOR K_D (nM) | KOR K_D (nM) | Ratio MOR/KOR |
|---|---|---|---|
| U-47700 | 5.3 | 910 | 0.006 |
| U-47109 | 59 | 910 | 0.065 |
| U-48520 | 200 | 2900 | 0.069 |
This data suggests that the compound's structural features enhance its binding affinity to MOR compared to KOR, making it a candidate for analgesic applications .
Antibacterial Activity
In addition to its opioid activity, the compound has been studied for its antibacterial properties. It has shown moderate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
These findings highlight the dual activity of the compound, which could be beneficial in treating infections in patients with pain management needs .
Opioid Receptor Activation
The primary mechanism by which N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide exerts its effects is through the activation of opioid receptors in the central nervous system. This leads to analgesic effects by inhibiting pain signaling pathways. The spatial arrangement of the dimethylamino group is crucial for enhancing receptor binding and selectivity .
Antibacterial Mechanism
The antibacterial action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways. Studies have indicated that compounds with similar structures can inhibit fatty acid synthesis in bacteria, which is vital for their growth and replication .
Clinical Cases of Intoxication
Several case studies have reported instances of intoxication due to analogs of this compound, particularly U-47700. Symptoms observed include respiratory depression and altered mental status, underscoring the need for caution in clinical use . These cases highlight the importance of understanding both therapeutic potential and risks associated with opioid analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide hydrochloride?
- Methodological Answer : A common approach involves coupling a substituted benzoyl chloride derivative with a chiral cyclohexylamine intermediate. For example, reaction conditions using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature have been effective for analogous benzamide syntheses . Stereochemical control during cyclohexylamine preparation is critical; enantiomerically pure starting materials or resolution techniques (e.g., chiral chromatography) are recommended to ensure the (1R,2R) configuration .
Q. How is the purity and stereochemical integrity of the compound validated post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases can confirm enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is used to verify structural integrity. For example, H NMR signals for the dimethylamino group (δ ~2.2–2.5 ppm) and trifluoromethyl-substituted aromatic protons (δ ~7.5–8.0 ppm) are diagnostic . Mass spectrometry (ESI-MS) further confirms molecular weight .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from differences in cell permeability, metabolic stability, or off-target effects. To address this:
- Conduct comparative studies using isogenic cell lines or primary cells to isolate assay-specific variables.
- Perform pharmacokinetic profiling (e.g., microsomal stability assays) to assess metabolic degradation.
- Use computational docking studies to evaluate binding interactions with putative targets versus decoy proteins .
Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP), improving membrane permeability. Its electron-withdrawing nature stabilizes the aromatic ring against oxidative metabolism, increasing half-life. Comparative studies with non-fluorinated analogs show a 2–3-fold increase in metabolic stability in liver microsomes . However, this group may introduce steric hindrance, requiring optimization of substituent positioning for target engagement .
Q. What experimental designs are recommended for studying the compound’s stereospecific interactions with biological targets?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., enzymes or receptors) to resolve binding modes of the (1R,2R) enantiomer versus its diastereomers.
- Circular dichroism (CD) : Monitor conformational changes in proteins upon ligand binding to assess stereochemical specificity.
- Enantiomer-specific activity assays : Compare IC₅₀ values of pure enantiomers in functional assays to confirm stereospecific efficacy .
Q. How can researchers address solubility challenges during in vivo studies of this hydrochloride salt?
- Methodological Answer :
- Use co-solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility while maintaining biocompatibility.
- Convert the hydrochloride salt to alternative counterions (e.g., mesylate or citrate) via ion exchange, which may improve solubility in specific pH ranges.
- Conduct phase-solubility studies to identify optimal buffer conditions for preclinical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
